7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
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Overview
Description
7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromenone derivative.
Methoxylation: Introduction of a methoxy group at the 7th position.
Sulfonylation: Attachment of a pyrrolidine-1-sulfonyl group at the 3rd position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the chromenone ring or the sulfonyl group.
Substitution: The methoxy and sulfonyl groups may be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Signal Transduction: May play a role in modulating biological pathways.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: Could be used in diagnostic assays or imaging.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Pharmaceuticals: Use in the production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: Lacks the pyrrolidine-1-sulfonyl group.
3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one: Lacks the methoxy group.
Uniqueness
Functional Groups: The combination of methoxy and pyrrolidine-1-sulfonyl groups may confer unique chemical and biological properties.
Activity: Differences in activity compared to similar compounds due to the presence of both functional groups.
Properties
IUPAC Name |
7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSUVVVALZXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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